molecular formula C10H19N3 B11735704 propyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine

propyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11735704
M. Wt: 181.28 g/mol
InChI Key: KCCGMBJLOHKRCV-UHFFFAOYSA-N
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Description

Propyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine is a heterocyclic compound that features a pyrazole ring substituted with a propyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole with a suitable alkylating agent under controlled conditions. One common method involves the use of propyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Propyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Propyl-1H-pyrazole-3-amine
  • 3-(1H-Pyrazol-1-yl)propan-1-amine
  • 1-Methyl-1H-pyrazol-3-amine

Uniqueness

Propyl[(1-propyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(1-propylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C10H19N3/c1-3-6-11-9-10-5-8-13(12-10)7-4-2/h5,8,11H,3-4,6-7,9H2,1-2H3

InChI Key

KCCGMBJLOHKRCV-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NN(C=C1)CCC

Origin of Product

United States

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